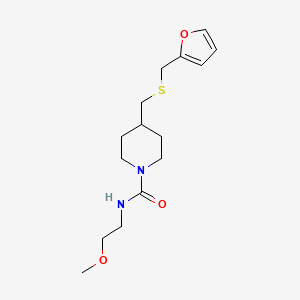

4-(((furan-2-ylmethyl)thio)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfanylmethyl)-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-19-10-6-16-15(18)17-7-4-13(5-8-17)11-21-12-14-3-2-9-20-14/h2-3,9,13H,4-8,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVKKDDJZRVJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)CSCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(((furan-2-ylmethyl)thio)methyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, which includes a furan ring and piperidine moiety, suggests various mechanisms of action that may be relevant in treating several diseases.

- Molecular Formula : C15H24N2O3S

- Molecular Weight : 312.43 g/mol

- CAS Number : 1396867-89-2

- Purity : Typically ≥95% .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The furan and piperidine components may facilitate binding to various molecular targets, potentially modulating their activity. This could lead to therapeutic effects in several areas, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Potential : The compound may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. It is essential to explore the structure-activity relationship (SAR) to identify the most effective derivatives .

Antimicrobial Effects

In vitro studies have shown that compounds with similar structural frameworks demonstrate significant antimicrobial activity against various pathogens. For instance, derivatives of furan-containing compounds have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Recent research has focused on evaluating the anticancer potential of this compound through cellular assays. In one study, the compound was tested against human cancer cell lines, revealing cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cell growth .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Screening : A study conducted on various furan derivatives demonstrated that modifications to the thiol group significantly enhanced antibacterial activity against resistant strains of bacteria.

- Cancer Cell Line Evaluation : In a series of assays involving breast and cervical cancer cell lines, the compound showed promising results in reducing viability and inducing programmed cell death, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS 1396872-93-7)

- Structural Differences : The carboxamide nitrogen is substituted with a 2-chlorophenyl group instead of 2-methoxyethyl.

- Properties :

- Molecular weight: ~423.9 g/mol (estimated).

- The chloro substituent increases lipophilicity (ClogP ~3.2) compared to the target compound’s 2-methoxyethyl group (ClogP ~2.1).

- This compound’s synthesis involves coupling a piperidine-4-carboxamide intermediate with a 2-chlorophenyl isocyanate, as inferred from analogous methods in .

4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1795357-85-5)

- Structural Differences : The thioether is oxidized to a sulfonyl group (-SO₂-), and the carboxamide nitrogen bears a 4-(trifluoromethyl)phenyl substituent.

- Properties :

- Molecular weight: 416.4 g/mol.

- The sulfonyl group enhances polarity and metabolic stability but reduces membrane permeability compared to the thioether.

- Functional Impact : The trifluoromethyl group (strongly electron-withdrawing) may improve binding to hydrophobic pockets in enzymes or receptors. Synthesis likely involves oxidation of the thioether precursor (e.g., using m-CPBA, as in ) .

4-(2-Ethoxybenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide (CAS 1235311-26-8)

- Structural Differences : A sulfonamido (-NHSO₂-) linker replaces the thioether, and the carboxamide nitrogen is substituted with 2-methoxyphenyl.

- Properties: Molecular weight: 447.5 g/mol.

- Functional Impact : The 2-methoxyphenyl group may enhance π-π stacking interactions in aromatic binding pockets. Synthesis methods may parallel those in , involving sulfonylation of a piperidine intermediate .

N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (CAS 2034239-13-7)

- Structural Differences : The carboxamide nitrogen is attached to a hydroxyethyl chain bearing furan-3-yl and thiophen-2-yl groups, while the piperidine nitrogen is sulfonylated.

- Properties: Molecular weight: 398.5 g/mol.

- Functional Impact : The methylsulfonyl group on the piperidine nitrogen may sterically hinder interactions compared to the target compound’s unmodified piperidine. Synthesis likely involves multi-step coupling, as seen in .

Comparative Analysis Table

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | ClogP (Est.) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Thioether, 2-methoxyethyl | ~380.4 | ~2.1 | Furan, thioether, carboxamide |

| N-(2-Chlorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide | 2-Chlorophenyl substituent | ~423.9 | ~3.2 | Chlorophenyl, thioether |

| 4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide | Sulfonyl, 4-(trifluoromethyl)phenyl | 416.4 | ~2.8 | Sulfonyl, CF3 |

| 4-(2-Ethoxybenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide | Sulfonamido, 2-methoxyphenyl | 447.5 | ~2.5 | Sulfonamido, methoxyphenyl |

| N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Hydroxyethyl, furan-3-yl, thiophen-2-yl, methylsulfonyl | 398.5 | ~1.9 | Hydroxyethyl, heterocycles, sulfonyl |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s thioether linkage can be synthesized via nucleophilic substitution (e.g., reacting a mercapto-furan derivative with a bromomethyl-piperidine precursor), as suggested by methods in .

- Metabolic Stability : Thioethers (as in the target compound) are less prone to oxidative metabolism than sulfides but more than sulfones .

- Binding Interactions : The 2-methoxyethyl group’s ether oxygen may form hydrogen bonds, while the furan ring could engage in π-π interactions, as seen in analogs from and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A viable route involves coupling a furan-2-ylmethylthiol precursor with a piperidine-carboxamide scaffold. Cyclization reactions using 1,2-diamine derivatives and sulfonamide salts (e.g., DBU-mediated reactions in dry acetonitrile) can enhance efficiency . Optimize conditions by adjusting solvent polarity (e.g., dichloromethane for intermediate steps), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Continuous flow reactors and automated platforms may improve reproducibility and scalability .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, particularly for hydrogen bonding patterns (e.g., N–H⋯O interactions observed in similar piperidine derivatives) . Complement with NMR spectroscopy (¹H/¹³C) to confirm functional groups, referencing shifts for furan (δ 6.2–7.4 ppm) and methoxyethyl groups (δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) . Purity assessment via HPLC (≥98%) ensures batch consistency .

Q. What in vitro biological assays are appropriate for initial screening of its activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) and receptor binding studies (radioligand displacement assays) . Use cell viability assays (MTT or resazurin) for cytotoxicity profiling, noting that acute toxicity data may be incomplete . Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to mitigate variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

- Methodological Answer : Conduct dose-response curves to identify non-linear effects and validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Control for batch-to-batch variability by repeating experiments with independently synthesized batches . Standardize protocols for cell culture (passage number, serum concentration) and compound handling (storage at –20°C in anhydrous DMSO) . Cross-reference structural analogs (e.g., fluorophenyl-piperazine derivatives) to contextualize discrepancies .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Systematically modify substituents:

- Furan moiety : Replace with thiophene or pyridine rings to assess electronic effects .

- Methoxyethyl group : Vary chain length (e.g., ethoxy vs. propoxy) to probe steric tolerance .

Use molecular docking to predict binding modes, leveraging crystal structures of related piperidine-carboxamides . Synthesize derivatives via parallel synthesis (e.g., Ugi reactions) and screen against panels of biological targets to map pharmacophore requirements .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex systems?

- Methodological Answer : Combine proteomics (e.g., affinity pull-down assays with biotinylated analogs) to identify protein interactors . Employ knockout models (CRISPR/Cas9) to validate target relevance in disease pathways. For in vivo studies, monitor pharmacokinetics (plasma half-life via LC-MS/MS) and tissue distribution . Use metabolomic profiling to detect downstream metabolic perturbations, ensuring controls for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.